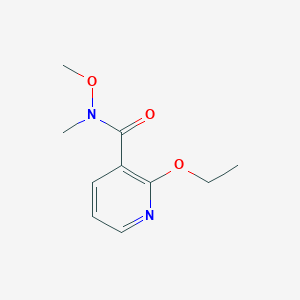

2-ethoxy-N-methoxy-N-methylnicotinamide

Description

2-Ethoxy-N-methoxy-N-methylnicotinamide is a nicotinamide derivative featuring an ethoxy substituent at the 2-position of the pyridine ring and an N-methoxy-N-methylamide group. The ethoxy group enhances lipophilicity compared to simpler analogues, while the N-methoxy-N-methyl (Weinreb amide) moiety facilitates synthetic utility, often serving as a ketone precursor in organic synthesis .

Properties

IUPAC Name |

2-ethoxy-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-15-9-8(6-5-7-11-9)10(13)12(2)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBZDTDOGLYVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-methoxy-N-methylnicotinamide typically involves the reaction of 2-methoxypyridine-3-carboxylic acid with appropriate reagents to introduce the ethoxy and methyl groups. One common method includes the use of ethyl iodide and methylamine under basic conditions to achieve the desired substitution on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Ethoxy-N-methoxy-N-methylpyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ethoxy-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-ethoxy-N-methoxy-N-methylnicotinamide and related compounds:

Physicochemical Properties

- Lipophilicity : The ethoxy group in 2-ethoxy-N-methoxy-N-methylnicotinamide increases logP compared to the unsubstituted N-methoxy-N-methylnicotinamide (estimated logP ~1.5 vs. ~0.8) .

- Solubility : The hydroxyethyl group in 2-chloro-N-(2-hydroxyethyl)-N-methylnicotinamide improves aqueous solubility, whereas the ethoxy and chloro derivatives are more suited for organic phases .

- Reactivity: The Weinreb amide group in all N-methoxy-N-methyl derivatives enables efficient conversion to ketones via Grignard or organolithium reagents, a feature critical in pharmaceutical synthesis .

Biological Activity

Introduction

2-Ethoxy-N-methoxy-N-methylnicotinamide (CAS No. 883906-49-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

The primary biological targets of 2-ethoxy-N-methoxy-N-methylnicotinamide include:

- Muscarinic Receptors : This compound shows affinity for muscarinic receptors, particularly the M1 and M3 subtypes, which are involved in various physiological processes including neurotransmission and smooth muscle contraction.

- Nitric Oxide Synthase : It influences the cholinergic-nitric oxide signaling pathway, potentially affecting vascular functions such as vasodilation.

Biochemical Pathways

The compound modulates several biochemical pathways:

- Cholinergic Signaling : By interacting with muscarinic receptors, it can enhance or inhibit cholinergic signaling, which plays a critical role in cognitive function and muscle control.

- Metabolic Pathways : It participates in metabolic processes involving nitric oxide production, impacting cardiovascular health and cellular signaling .

Absorption and Distribution

Research indicates that 2-ethoxy-N-methoxy-N-methylnicotinamide is well absorbed when administered through various routes, including intravenous and oral formulations. Its distribution within tissues is facilitated by specific transporters that target its localization to areas of biological activity.

Dosage Effects

In animal models, the effects of this compound are dose-dependent. Lower doses have been associated with beneficial outcomes such as reduced blood pressure and improved vascular function, while higher doses may lead to adverse effects.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of 2-ethoxy-N-methoxy-N-methylnicotinamide against various cancer cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 | 3.1 | Selective activity observed |

| HCT116 | 3.7 | Significant inhibition noted |

| HEK293 | 5.3 | Moderate sensitivity reported |

These findings indicate that the compound may serve as a potential therapeutic agent in cancer treatment by inhibiting cell proliferation through modulation of key signaling pathways .

Antioxidative Activity

The antioxidative properties of this compound have also been investigated. In vitro studies suggest that it exhibits significant antioxidant activity, outperforming standard antioxidants like BHT in several assays. This suggests its potential utility in mitigating oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.